molecular formula C16H13N5O3 B5729744 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5729744
M. Wt: 323.31 g/mol
InChI Key: ONWKWQFUEPETDQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as BDB-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB-T is a tetrazole-based compound that contains a benzodioxin moiety, which is known for its biological activity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively simple synthesis method. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized using standard laboratory techniques, making it easily accessible for scientific research. One limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential toxicity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in treating these diseases.
Another area of interest is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide's potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in treating various types of cancer.
In addition, future studies could investigate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in more detail. This could lead to the development of more effective therapeutic applications for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its anti-inflammatory and anticancer properties, and has been shown to have various biochemical and physiological effects. While there are limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments, its relatively simple synthesis method makes it easily accessible for scientific research. Future studies could investigate the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide in more detail, leading to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its anti-inflammatory properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide's potential as an anticancer agent. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide may have potential as a treatment for various types of cancer.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKWQFUEPETDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

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